

Introduction: The Versatile Scaffold of Substituted Benzoic Acids

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Compound of Interest

Compound Name: 4-((Tetrahydrothiophen-3-yl)oxy)benzoic acid

CAS No.: 2023194-50-3

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Substituted benzoic acids are a cornerstone in modern chemistry, serving as pivotal building blocks in a vast array of applications, from pharmaceuticals to materials science.[1][2][3] Their deceptively simple structure, a benzene ring appended with a carboxylic acid group, belies a rich and tunable chemical landscape.[1][2] The strategic placement of various substituents on the aromatic ring dramatically influences the molecule's physicochemical properties, including its electronic profile, lipophilicity, and steric hindrance.[1] These modifications, in turn, dictate the compound's biological activity and potential therapeutic applications.[1] This guide offers a comprehensive exploration of substituted benzoic acids, delving into their synthesis, structural characterization, and diverse biological activities, with a focus on providing actionable insights for researchers and drug development professionals.

The Core of Activity: Understanding Structure-Activity Relationships (SAR)

The biological efficacy of a substituted benzoic acid derivative is intricately linked to the nature, number, and position of its functional groups.[4] The benzoic acid core itself provides a crucial

pharmacophore, with the carboxylic acid group acting as a key hydrogen bond donor and acceptor, often facilitating interactions with the active sites of enzymes and receptors.[1]

Key Substituent Effects:

- Hydroxyl Group (-OH): Generally an electron-donating group through resonance, the hydroxyl group can also participate in hydrogen bonding.[1] Its presence can enhance solubility and is often critical for antioxidant activity and binding to specific enzyme active sites.[1] The position of the hydroxyl group significantly impacts its effect on antibacterial activity.[5]
- Methyl Group (-CH₃): As an electron-donating and lipophilic group, the methyl group can improve a molecule's ability to cross cell membranes.[1] Its steric bulk can also influence selectivity and potency.[1] The position of the methyl group can also influence bioactivity, with a shift from ortho to meta potentially increasing certain activities.[6]
- Nitro Group (-NO₂): The presence of a nitro group is frequently associated with antimicrobial activity.[1]
- Methoxy Group (-OCH₃): Methoxy substituents have been shown to be more effective than hydroxyl groups in limiting biofilm formation by *E. coli*. [5] However, methoxybenzoic acids have been found to be largely inactive against certain bacteria.[7]
- Halogens (-F, -Cl, -Br, -I): Halogen substitution can significantly impact a compound's lipophilicity and electronic properties, which are crucial for its pharmacokinetic and pharmacodynamic profiles.

A deep understanding of these SAR principles is paramount for the rational design of potent and selective therapeutic agents.[1]

Therapeutic Landscapes: Diverse Biological Activities of Substituted Benzoic Acids

The versatility of the substituted benzoic acid scaffold has led to its exploration in a wide range of therapeutic areas.

Antimicrobial Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial agents and food preservatives.[2][3][5] Their mechanism of action often involves the disruption of cellular processes due to their acidic nature, interactions with enzymes, or membrane disruption.[2] The antimicrobial efficacy is pH-dependent, with greater activity observed in acidic conditions where the undissociated form of the acid predominates.[4]

- **Antibacterial Activity:** Studies have demonstrated the antibacterial properties of various substituted benzoic acids against pathogens like *Escherichia coli*, *Staphylococcus aureus*, and *Listeria monocytogenes*. [5][7][8][9] The type and position of substituents on the benzoic ring are critical determinants of antibacterial potency.[5] For instance, benzoic acid and 2-hydroxybenzoic acid have shown strong activity against *E. coli* O157.[5]
- **Antifungal Activity:** Certain benzoic acid derivatives also exhibit antifungal properties.[2][10]

Anti-inflammatory Activity

Several substituted benzoic acid derivatives have demonstrated significant anti-inflammatory properties.[10][11][12] Their mechanism of action can involve the inhibition of inflammatory mediators and a reduction in inflammation-related markers.[10] For example, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid has been shown to exhibit anti-inflammatory activity comparable to diclofenac.[11]

Anticancer Activity

The benzoic acid scaffold is a promising framework for the development of novel anticancer agents.[13][14][15] Derivatives have been synthesized and evaluated for their activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29).[13][16] The proposed mechanisms of action include the inhibition of tyrosine kinase domains and the induction of apoptosis.[13]

Other Biological Activities

Substituted benzoic acids have also been investigated for a range of other biological activities, including:

- Antisickling Activity: Certain benzoic acid derivatives have shown promise in managing sickle cell disease.[17]
- Herbicidal Activity: Some derivatives are used to control weeds.[18][19]
- Inhibition of Fatty Acid and Sterol Biosynthesis: Specific 4-substituted benzoic acids have demonstrated effects on lipid metabolism.[20]

Synthesis and Characterization: A Practical Guide

The synthesis of substituted benzoic acids can be achieved through various methods, with the choice of route depending on the desired substitution pattern and available starting materials.

Common Synthetic Routes:

- Oxidation of Substituted Toluenes: A common laboratory and industrial method involves the oxidation of the corresponding substituted toluene using oxidizing agents like potassium permanganate or nitric acid.
- Hydrolysis of Nitriles: The hydrolysis of a substituted benzonitrile provides a direct route to the corresponding benzoic acid.
- Grignard Reaction: The reaction of a Grignard reagent, prepared from an aryl halide, with carbon dioxide is a versatile method for introducing a carboxylic acid group.
- Sandmeyer Reaction: This reaction allows for the conversion of an amino group on a benzoic acid derivative to a variety of other substituents, including halogens and cyano groups.[21]

Experimental Protocol: Synthesis of o-Chlorobenzoic Acid via Oxidation of o-Chlorotoluene

This protocol details a representative synthesis of a chloro-substituted benzoic acid.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-chlorotoluene, water, and potassium permanganate.[21]

- **Reflux:** Heat the mixture to reflux with stirring for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.[21]
- **Workup:** Cool the reaction mixture and filter to remove the manganese dioxide precipitate. [21]
- **Precipitation:** Acidify the filtrate with concentrated hydrochloric acid to precipitate the o-chlorobenzoic acid.[21]
- **Isolation:** Collect the solid product by vacuum filtration and wash it with cold water.[21]
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent.

Characterization Techniques

The structural elucidation and purity assessment of synthesized substituted benzoic acids are crucial. A combination of spectroscopic techniques is typically employed:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including the substitution pattern on the aromatic ring.[22][23]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, notably the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid group.[22][23][24] The C=O stretching band typically appears in the region of 1740–1660 cm^{-1} . [22]
- **Mass Spectrometry (MS):** MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[23]

Data Presentation

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Selected Benzoic Acid Derivatives[4]

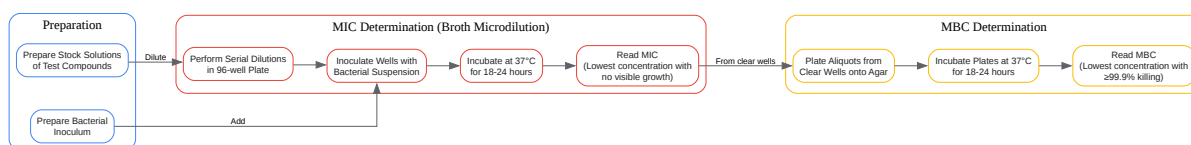
Compound	Microorganism	MIC (mg/mL)
Benzoic Acid	Escherichia coli O157:H7	1
2-Hydroxybenzoic Acid (Salicylic Acid)	Escherichia coli O157:H7	1
3-Hydroxybenzoic Acid	Escherichia coli O157:H7	>2
4-Hydroxybenzoic Acid	Escherichia coli O157:H7	>2

Lower MIC values indicate higher antimicrobial potency.

Visualizing Workflows and Relationships

Experimental Workflow for Antibacterial Activity Testing

The following diagram illustrates a typical workflow for assessing the antibacterial activity of substituted benzoic acid compounds.[8]

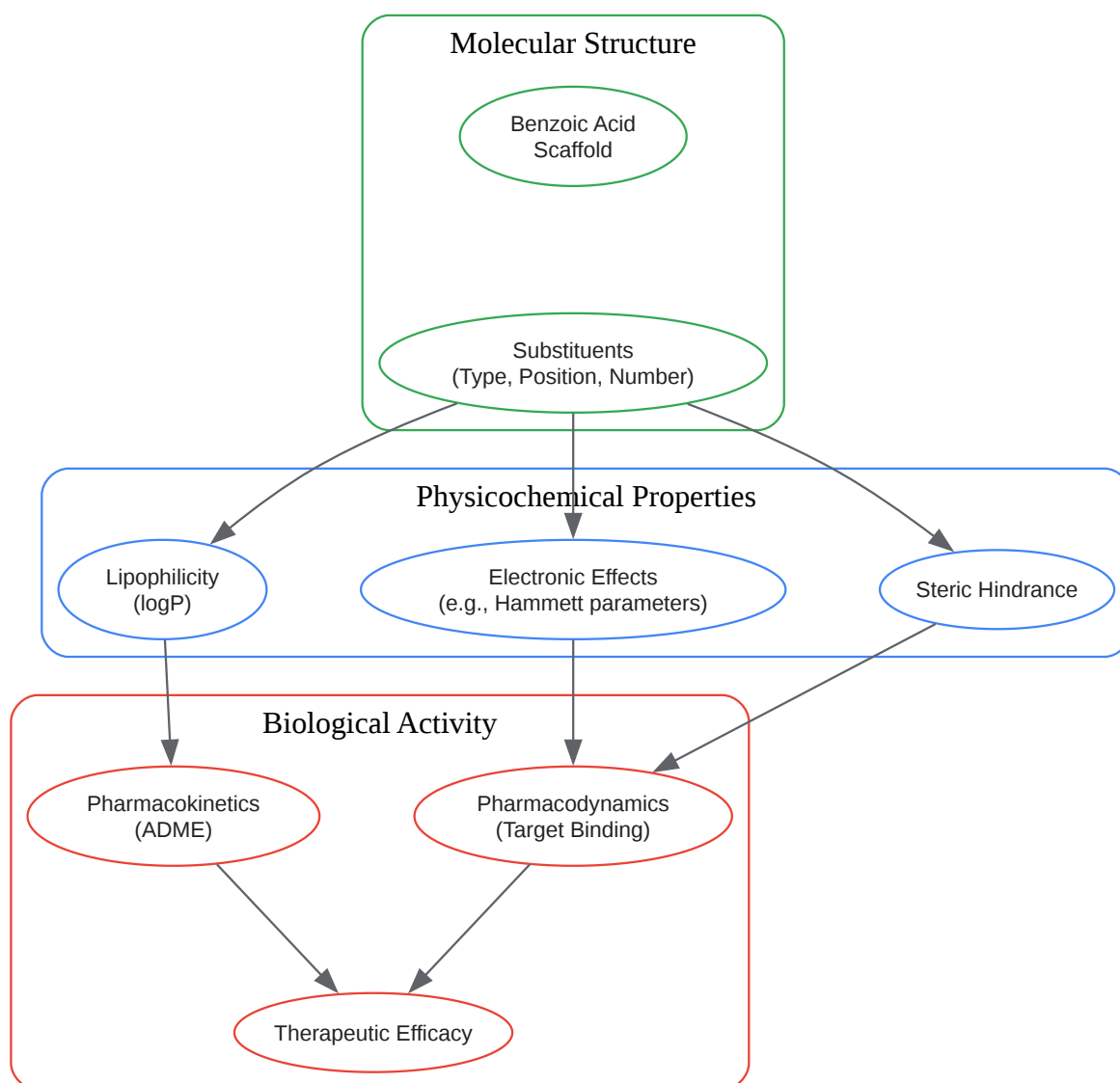


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Caption: Workflow for antibacterial activity testing of substituted benzoic acids.

Structure-Activity Relationship (SAR) Logic Diagram

This diagram illustrates the logical relationship between molecular structure and biological activity for substituted benzoic acids.



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Caption: Logical flow from molecular structure to biological activity in substituted benzoic acids.

Conclusion and Future Directions

Substituted benzoic acids represent a remarkably versatile and enduring class of compounds in chemical and pharmaceutical research. Their straightforward synthesis, coupled with the

profound impact of substitution on their biological activity, ensures their continued relevance in the quest for new therapeutic agents. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse derivatives, as well as the application of computational tools to better predict the biological activity of new compounds. The continued exploration of the vast chemical space offered by substituted benzoic acids holds immense promise for addressing a wide range of scientific and medical challenges.

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